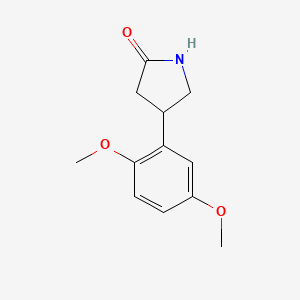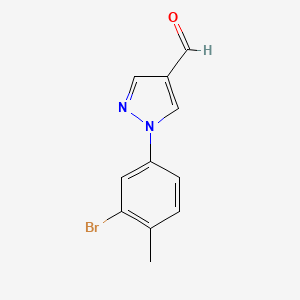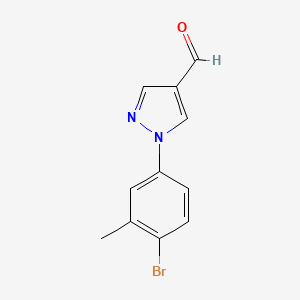
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-DTPT, is a compound that has been studied extensively in recent years due to its potential applications in both scientific research and industry. Its structural characteristics make it an ideal candidate for various synthesis methods, and its ability to interact with other compounds makes it an attractive molecule for a variety of applications.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a building block for the synthesis of other compounds. It has also been used in the study of drug metabolism and pharmacokinetics, and as a tool for studying the effects of environmental toxins on human health.
Mécanisme D'action
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been found to interact with a variety of compounds and biomolecules, including enzymes, proteins, and DNA. Its ability to interact with these molecules is due to its structural characteristics, which allow it to form hydrogen bonds and other types of interactions. The precise mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood, but it is believed to involve the formation of covalent bonds with proteins and other compounds, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, it has been found to have some effects on enzymes and proteins, and has been shown to interact with DNA in a manner that may lead to gene expression changes. It has also been found to have anti-inflammatory and anti-oxidant properties, and has been shown to reduce the levels of certain inflammatory mediators in the body.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its structural characteristics make it an ideal candidate for various synthesis methods. Its ability to interact with other molecules makes it an attractive molecule for a variety of applications. However, there are some limitations to its use in laboratory experiments. It is not stable in aqueous solutions, and its effects on enzymes and proteins are not yet fully understood.
Orientations Futures
There are several potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. One potential direction is the development of more efficient synthesis methods, which could enable the production of higher purity products. Another potential direction is the study of its effects on enzymes and proteins, which could lead to the development of new therapeutics or the improvement of existing treatments. Additionally, further research into its interaction with DNA could lead to new insights into gene expression and regulation. Finally, its anti-inflammatory and anti-oxidant properties could be studied further, which could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be synthesized in a variety of ways, depending on the desired product. One method is a three-step synthesis, which involves the reaction of 3,4-dimethoxyphenylacetone with trimethylamine, followed by the reaction of the resulting 3,4-dimethoxy-2-trimethylaminophenylacetone with ethyl bromide, and finally the reaction of the resulting 3,4-dimethoxy-2-bromo-2-trimethylaminophenylacetone with sodium methoxide. This method yields a product with a purity of over 95%.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-16-10-8-14(12-18(16)24-3)15(21)9-6-13-7-11-17(23-2)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWOUYGUUKACAI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)








